2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 1226434-44-1
VCID: VC7198672
InChI: InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
SMILES: CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Molecular Formula: C21H28N4O2
Molecular Weight: 368.481

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

CAS No.: 1226434-44-1

Cat. No.: VC7198672

Molecular Formula: C21H28N4O2

Molecular Weight: 368.481

* For research use only. Not for human or veterinary use.

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE - 1226434-44-1

Specification

CAS No. 1226434-44-1
Molecular Formula C21H28N4O2
Molecular Weight 368.481
IUPAC Name 2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
Standard InChI Key KFVAYJKUSUVBCZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3

Introduction

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule of interest in pharmaceutical and chemical research. Its structure combines a pyrimidine core, an azepane ring, and an acetamide functional group, indicating potential bioactivity. This article explores its chemical properties, synthesis, and potential applications based on available data.

Synthesis

The synthesis of this compound likely involves:

  • Pyrimidine Functionalization: Substitution reactions on a pyrimidine core to introduce the azepane group at position 2 and a methyl group at position 6.

  • Ether Formation: Coupling of the pyrimidine derivative with an acetamide precursor via an oxygen linker.

  • Amide Bond Formation: Reaction of the intermediate with a benzylamine derivative to form the final acetamide structure.

While specific experimental details for this compound are unavailable, similar compounds are synthesized using standard organic reactions such as nucleophilic substitution, amidation, and etherification.

Pharmaceutical Research

The combination of a pyrimidine scaffold with an azepane ring suggests potential applications in drug discovery:

  • Anticonvulsant Activity: Azepane derivatives have been studied for their effects on neurological disorders .

  • Receptor Modulation: Pyrimidine-based compounds often interact with enzymes or receptors in biological systems .

Material Science

The compound's structural rigidity and functional groups might make it useful as a ligand in coordination chemistry or as a precursor in polymer synthesis.

Related Compounds

Several structurally related molecules provide insights into the bioactivity and chemical behavior of this compound:

Compound NameCAS NumberKey Features
2-(Azepan-1-yl)-6-methylpyrimidin-4-ol1189426-42-3Hydroxyl group at position 4; simpler analog
N-(4-Methoxyphenyl)-acetamidesVariousKnown for hydrogen bonding and bioactivity

These related compounds highlight the importance of functional group modifications in determining biological activity.

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